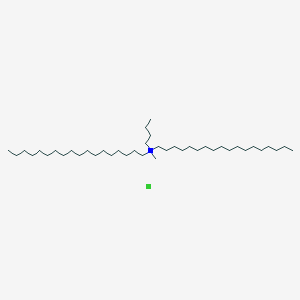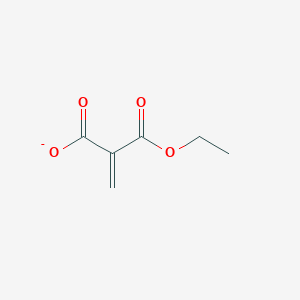![molecular formula C32H26Si2 B12579546 (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] CAS No. 646067-42-7](/img/structure/B12579546.png)
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] is a chemical compound known for its unique structure and properties It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] typically involves the reaction of diphenylacetylene with a silicon-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where diphenylacetylene is reacted with a silicon-based reagent such as chlorodiphenylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Scientific Research Applications
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds. It is also employed in studying reaction mechanisms and catalysis.
Biology: Investigated for its potential use in bioorganic chemistry and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a variety of chemical reactions. Its unique structure enables it to act as a catalyst or a reactant in different chemical processes, influencing the reactivity and stability of the resulting products .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetylene: A precursor in the synthesis of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane], known for its use in organic synthesis and materials science.
Chlorodiphenylsilane: Another precursor, commonly used in the synthesis of organosilicon compounds.
Tetraphenylsilane: A related compound with similar applications in materials science and chemistry.
Uniqueness
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane) stands out due to its unique combination of ethyne and silane groups, which imparts distinct chemical properties.
Properties
CAS No. |
646067-42-7 |
|---|---|
Molecular Formula |
C32H26Si2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[diphenyl(prop-1-ynyl)silyl]ethynyl-diphenyl-prop-1-ynylsilane |
InChI |
InChI=1S/C32H26Si2/c1-3-25-33(29-17-9-5-10-18-29,30-19-11-6-12-20-30)27-28-34(26-4-2,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24H,1-2H3 |
InChI Key |
GJSLUWBHCGUSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Si](C#C[Si](C#CC)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
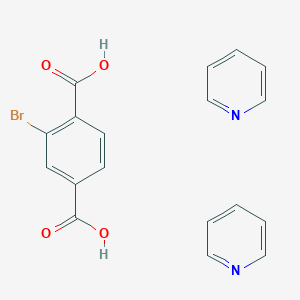
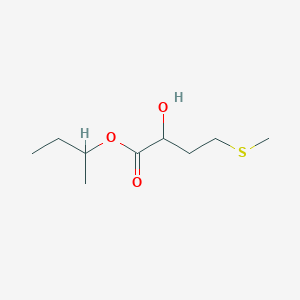
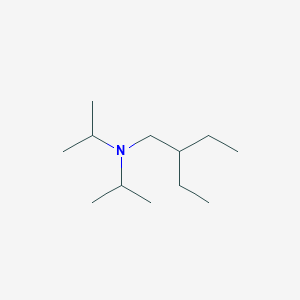
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
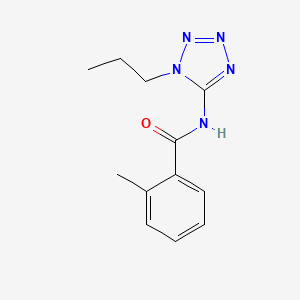
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
